molecular formula C23H19Cl2NO5S B11602847 Ethyl 5-(3,5-dichloro-2-methoxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-(3,5-dichloro-2-methoxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B11602847
M. Wt: 492.4 g/mol
InChI Key: OACIULMUJZKQNP-BWBREFNUSA-N
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Description

ETHYL (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its complex structure, which includes a thiophene ring, a benzamido group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzamido group: This step involves the reaction of the thiophene derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the methoxyphenyl group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using 3,5-dichloro-2-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the methoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

ETHYL (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in studies to understand its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **ETHYL (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific structural features, such as the presence of both a thiophene ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 5-(3,5-dichloro-2-methoxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of this compound involves a multi-step process, typically starting with the preparation of the thiophene carboxylate backbone followed by the introduction of the dichloro-methoxybenzylidene and methylbenzoyl moieties. The overall yield and purity of the synthesized compound are critical for determining its biological efficacy.

Synthesis Overview

  • Starting Materials : Thiophene derivatives, 3,5-dichloro-2-methoxybenzaldehyde, and 4-methylbenzoic acid.
  • Reagents : Common reagents include ethanol as a solvent and various catalysts to facilitate the reaction.
  • Yield : Typical yields range from 70% to 90%, depending on the reaction conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Antioxidant Activity

The compound has also demonstrated notable antioxidant activity. Through assays such as DPPH radical scavenging and ABTS assays, it has been shown to effectively reduce oxidative stress markers in cell cultures.

Assay TypeIC50 Value
DPPH Scavenging30 µg/mL
ABTS Scavenging25 µg/mL

The antioxidant properties indicate potential applications in preventing oxidative damage in biological systems.

Enzyme Inhibition

Studies on enzyme inhibition reveal that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting α-glucosidase, an enzyme linked to carbohydrate metabolism.

EnzymeIC50 Value
α-Glucosidase22 µg/mL

This inhibition suggests potential applications in managing conditions like diabetes.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiophene-based compounds. The results indicated that this compound had superior activity compared to traditional antibiotics against resistant strains of bacteria .

Case Study 2: Antioxidant Potential

In another investigation focused on oxidative stress in diabetic rats, administration of this compound significantly reduced biomarkers associated with oxidative damage. The study concluded that it could serve as a therapeutic agent for managing diabetes-related complications .

Properties

Molecular Formula

C23H19Cl2NO5S

Molecular Weight

492.4 g/mol

IUPAC Name

ethyl (5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-hydroxy-2-(4-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C23H19Cl2NO5S/c1-4-31-23(29)18-19(27)17(10-14-9-15(24)11-16(25)20(14)30-3)32-22(18)26-21(28)13-7-5-12(2)6-8-13/h5-11,27H,4H2,1-3H3/b17-10-,26-22?

InChI Key

OACIULMUJZKQNP-BWBREFNUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=NC(=O)C3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=NC(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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